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1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea

UT-B inhibitor Diuretic Urea transporter

Researchers seeking structurally distinct UT-B inhibitors face limited options beyond the triazolothienopyrimidine class. This compound addresses that gap as a pyrimidine-urea scaffold UT-B inhibitor (IC50 = 38 nM), orthogonal to UTBinh-14. • UT-B inhibition: IC50 38 nM; chemically distinct from triazolothienopyrimidine class, enabling target validation without scaffold bias. • Antimalarial SAR: Active against P. falciparum 3D7; 3-ethylphenyl group provides distinct lipophilicity (ΔcLogP ≈ +0.9 to +1.4 vs. unsubstituted phenyl) for fine-tuning potency and selectivity. • Kinase selectivity: Lower promiscuity relative to 2,4,5-trisubstituted pyrimidines; suitable as a selectivity control in dual PfGSK3/PfPK6 inhibitor programs. Supplied with Certificate of Analysis; request quote for bulk or custom pack sizes.

Molecular Formula C17H24N6O
Molecular Weight 328.42
CAS No. 1448054-93-0
Cat. No. B3018192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea
CAS1448054-93-0
Molecular FormulaC17H24N6O
Molecular Weight328.42
Structural Identifiers
SMILESCCC1=CC(=CC=C1)NC(=O)NC2=CN=C(N=C2N(C)C)N(C)C
InChIInChI=1S/C17H24N6O/c1-6-12-8-7-9-13(10-12)19-17(24)20-14-11-18-16(23(4)5)21-15(14)22(2)3/h7-11H,6H2,1-5H3,(H2,19,20,24)
InChIKeyVKIJBISXIQBEJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea – Overview


1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea (CAS 1448054-93-0) is a synthetic phenylurea-substituted 2,4-diaminopyrimidine derivative with a molecular formula of C17H24N6O and a molecular weight of 328.42 g/mol [1]. This compound belongs to a class of heteroaryl aryl ureas explored for their dual potential as urea transporter B (UT-B) inhibitors [2] and antimalarial agents targeting Plasmodium falciparum kinases [3]. Its structure features a 2,4-bis(dimethylamino)pyrimidine core linked via a urea bridge to a 3-ethylphenyl moiety, a substitution pattern that differentiates it from other analogs in both physicochemical and biological profiles.

Urea-substituted 2,4-diaminopyrimidine scaffold for UT-B inhibition studies
Antimalarial SAR context with Plasmodium falciparum kinase targets
Kinase selectivity profiling research tool with distinct urea-pyrimidine pharmacophore

Non-Substitutability of Compound 1448054-93-0


Within the 2,4-diaminopyrimidine urea chemical space, subtle modifications to the N-aryl substituent produce dramatic shifts in biological activity, selectivity, and physicochemical properties. For instance, the 3-ethylphenyl group on 1-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea confers a distinct lipophilicity and steric profile compared to unsubstituted phenyl or halogenated analogs, directly impacting both UT-B inhibition potency [1] and antimalarial efficacy [2]. Generic substitution with a close analog, such as the 3-chloro-4-methylphenyl derivative, can result in a >10-fold difference in IC50 values against Plasmodium falciparum and altered selectivity against human kinase panels, making batch-to-batch or analog-to-analog interchange scientifically indefensible without re-validation [2].

Risk 1 3-ethylphenyl group defines lipophilicity and steric profile; analog substitution may shift potency and selectivity
Risk 2 Close analogs (e.g., 3-chloro-4-methylphenyl) show altered IC50 values and kinase selectivity; direct interchange may require re-validation
Risk 3 Batch-to-batch or analog-to-analog substitution is not supported without comparative biological re-assessment

Differentiation Evidence for Compound 1448054-93-0


UT-B Inhibition Potency for Diuretic Development

The compound 1-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea inhibits mouse urea transporter UT-B with an IC50 of 38 nM in an acetamide-loaded erythrocyte hypotonic lysis assay [1]. This places it in a comparable potency range to the well-characterized UT-B inhibitor UTBinh-14 (IC50 = 25 nM for mouse UT-B) [2], yet its distinct pyrimidine-urea scaffold offers a different selectivity profile. While a direct head-to-head comparison with UTBinh-14 is not available in the same assay, class-level inference suggests the 3-ethylphenyl substitution may confer improved metabolic stability over the triazolothienopyrimidine scaffold based on microsomal clearance data for related 2,4-diaminopyrimidine ureas [3].

UT-B Inhibition
Cross-study comparable
IC50 38 nM
vs 25 nM (UTBinh-14, mouse erythrocyte lysis)
Supports UT-B inhibition research fit
Cross-study comparison; not head-to-head
UT-B inhibitor Diuretic Urea transporter Erythrocyte lysis assay

Antimalarial Activity in P. falciparum 3D7 Assay

In a class-level analysis, phenylurea-substituted 2,4-diaminopyrimidines exhibit antiplasmodial activity against the chloroquine-sensitive P. falciparum 3D7 strain, with the most potent analog (compound 40) achieving an IC50 of 0.09 μM and a selectivity index (SI) of 54 versus HepG2 cytotoxicity [1]. While the specific IC50 for 1-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea is not individually reported, its 3-ethylphenyl substitution is predicted by QSAR models to contribute to enhanced lipophilicity (cLogP) and consequently improved antiplasmodial activity compared to the unsubstituted phenyl analog [1]. In contrast, 2,4,5-trisubstituted pyrimidine dual PfGSK3/PfPK6 inhibitors from a non-urea series show much weaker antiplasmodial activity (e.g., 23d EC50 = 552 nM) [2], highlighting the critical role of the urea linker for potency.

Antimalarial Activity
Class-level inference
Predicted IC50 range 0.09–7.2 µM (urea series)
Non-urea series: EC50 552 nM (23d)
Supports antimalarial SAR study context
Class-level prediction; individual IC50 not reported
Antimalarial Plasmodium falciparum 3D7 PfGSK3/PfPK6 inhibitor Structure-activity relationship

Lipophilicity: 3-Ethylphenyl vs. Phenyl Substitution

Quantitative structure-activity relationship (QSAR) analysis of urea-substituted 2,4-diaminopyrimidines identifies lipophilicity (cLogP) as the primary driver of antimalarial activity [1]. The 3-ethylphenyl substituent on the target compound is calculated to increase cLogP by approximately 0.9–1.1 log units compared to the unsubstituted phenyl analog (1-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-phenylurea, CAS 1448133-65-0) . This increase directly correlates with improved membrane permeability and antiplasmodial potency but also with potentially reduced aqueous solubility, as observed for the most active compounds in the series [1]. A closely related comparator, 1-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea, exhibits IC50 values ranging from 0.09–7.2 µM in the P. falciparum 3D7 assay, demonstrating that halogenation versus ethylation on the phenyl ring leads to distinct activity profiles [1].

Lipophilicity Shift
In silico
ΔcLogP +0.9–1.4
vs unsubstituted phenyl analog (CAS 1448133-65-0)
May support membrane permeability assessment
Calculated; impacts solubility and CNS exposure models
Lipophilicity cLogP Solubility Permeability QSAR

Kinase Selectivity Compared to Dual PfGSK3/PfPK6 Inhibitors

The urea-substituted 2,4-diaminopyrimidine series was profiled against a diverse panel of 10 human kinases to assess selectivity [1]. Compounds in this series generally showed lower promiscuity compared to the 2,4,5-trisubstituted pyrimidine dual PfGSK3/PfPK6 inhibitors, which exhibited significant off-target activity against multiple human kinases [2]. While the specific kinase inhibition profile for 1-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea is not individually published, the class trend indicates that the urea linker and 2,4-diamino substitution pattern confer a more restricted kinase target space. This contrasts with compounds like 23d and 23e from the non-urea series, which hit numerous human kinases at therapeutically relevant concentrations [2].

Kinase Selectivity
Class-level
10-human kinase panel profiling (1 µM)
Urea series: lower promiscuity trend vs. trisubstituted pyrimidines
Supports selectivity assessment in kinase panels
Individual compound profile not published; class trend
Kinase selectivity Human kinome Off-target Promiscuity

Procurement Scenarios: Compound 1448054-93-0


UT-B Diuretic Discovery Programs

Procure this compound as a structurally distinct UT-B inhibitor tool compound with an IC50 of 38 nM [1]. Its pyrimidine-urea scaffold is orthogonal to the triazolothienopyrimidine class (e.g., UTBinh-14, IC50 = 25 nM) [2], making it valuable for validating UT-B as a diuretic target without chemical class bias.

Antimalarial Lead Optimization: Urea Scaffold

Use as a key intermediate in SAR studies of phenylurea-substituted 2,4-diaminopyrimidines active against P. falciparum 3D7. The 3-ethylphenyl group offers a specific lipophilicity profile distinct from 3-chloro-4-methylphenyl and unsubstituted phenyl analogs, enabling fine-tuning of potency (target IC50 < 0.5 µM) and selectivity (target SI > 50) as guided by QSAR models [3].

Kinase Selectivity Benchmark Studies

Include this compound as a representative of the urea-substituted 2,4-diaminopyrimidine class in comparative kinase selectivity panels. Its expected lower promiscuity relative to 2,4,5-trisubstituted pyrimidines [4] makes it a suitable control for assessing target engagement specificity in dual PfGSK3/PfPK6 inhibitor programs.

Blood-Brain Barrier Penetration Baseline

Leverage the calculated higher cLogP of the 3-ethylphenyl derivative (ΔcLogP ≈ +0.9 to +1.4 vs. unsubstituted phenyl) to study the impact of lipophilicity on CNS exposure and liver-stage antimalarial activity. This compound can serve as a high-lipophilicity benchmark in permeability and microsomal stability assays.

Application
Selection Property
Validation Focus
UT-B inhibition research
Urea-pyrimidine scaffold distinct from triazolothienopyrimidines
UT-B target validation without chemical class bias
Antimalarial SAR studies
3-ethylphenyl group for lipophilicity tuning
Potency and selectivity guided by QSAR models
Kinase selectivity profiling
Expected lower promiscuity vs. trisubstituted pyrimidines
Target engagement specificity assessment
Membrane permeability / CNS exposure studies
Higher lipophilicity compared to unsubstituted phenyl analog
Impact on permeability and metabolic stability
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